Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate
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Overview
Description
Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinylcarbonyl group attached to an amino benzoate moiety, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-aminobenzoic acid and 1-pyrrolidinylcarbonyl chloride.
Reaction Steps: The reaction involves the formation of an amide bond between the amine group of 2-aminobenzoic acid and the carbonyl chloride group of 1-pyrrolidinylcarbonyl chloride.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to 25°C.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions typically use electrophiles such as halogens or nitro groups.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as carboxylic acids and aldehydes.
Reduction Products: Reduced derivatives such as alcohols.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: It may be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects. Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-[(1-pyrrolidinylcarbonyl)aniline: This compound is structurally similar but lacks the benzoate group.
N-methyl-2-pyrrolidone: A solvent with a pyrrolidinyl group but different functional groups.
Uniqueness: Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate is unique due to its combination of the pyrrolidinylcarbonyl group and the benzoate moiety, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Properties
IUPAC Name |
methyl 2-(pyrrolidine-1-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-12(16)10-6-2-3-7-11(10)14-13(17)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXOSKPDLADODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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